molecular formula C14H9BrFN3O3S B10925380 N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10925380
M. Wt: 398.21 g/mol
InChI Key: YYNMSCAEUDPAAO-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 4-bromo-2-fluoroaniline, followed by the formation of the oxadiazole ring and subsequent coupling with the furan and acetamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE may include other acetamide derivatives, oxadiazole-containing compounds, and molecules with similar aromatic substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a compound of significant interest in scientific research due to its complex structure and potential applications

Properties

Molecular Formula

C14H9BrFN3O3S

Molecular Weight

398.21 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H9BrFN3O3S/c15-8-3-4-10(9(16)6-8)17-12(20)7-23-14-19-18-13(22-14)11-2-1-5-21-11/h1-6H,7H2,(H,17,20)

InChI Key

YYNMSCAEUDPAAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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